N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13(17-9-11-2-6-15-7-3-11)12-8-14(20-18-12)4-1-5-16-10-14/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZHLVGKWYYJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)NCC3=CC=NC=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a reaction between a pyridine derivative and an appropriate diaza compound under acidic or basic conditions can form the spirocyclic structure.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. Electrophilic substitution might involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution could involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: Br₂, HNO₃ for electrophilic substitution; amines, thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amines or reduced nitrogen-containing compounds.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its ability to interact with various biological targets.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Structural and Conformational Differences
Compound A : 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1
- Core Structure : Shares the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene backbone.
- Substituents : Chlorophenyl and methylphenyl groups at positions 3 and 4, respectively.
- Conformation :
- Synthesis: Prepared via cycloaddition of 1-methyl-3-[(E)-4-methylbenzylidene]tetrahydro-4(1H)-pyridinone with 4-chlorobenzoyl chloride in benzene, followed by chromatography .
Compound B : Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride
- Core Structure : Identical spiro system.
- Substituents : Methyl ester at position 3.
- Molecular Weight : 234.68 g/mol, significantly lower than the target compound due to simpler substituents .
Compound C : N-Cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride
- Core Structure : Same spiro framework.
- Substituents : Cyclopropyl and methyl groups on the carboxamide nitrogen.
- Molecular Weight : 273.76 g/mol, higher than Compound B due to bulkier substituents .
Compound D : (3S,4S,5R)-3,4-Di(4-methylphenyl)-2-phenyl-7-[(R)-1-phenylethyl]-1-oxa-2,7-diazaspiro[4.5]decan-10-one
- Core Structure : Includes a 1-oxa-2,7-diazaspiro[4.5]decan-10-one system.
- Substituents : Di(4-methylphenyl) and phenylethyl groups.
- Biological Activity : Exhibits anti-tubercular activity (MIC = 3.02 μM against Mycobacterium tuberculosis), 2.5× more potent than ethambutol .
Comparative Analysis Table
Biological Activity
N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, with the CAS number 1422140-74-6, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 274.32 g/mol. The compound features a unique spiro structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1422140-74-6 |
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 274.32 g/mol |
| Predicted Density | 1.36 ± 0.1 g/cm³ |
| Predicted pKa | 10.20 ± 0.20 |
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in pharmacology, particularly in targeting specific biological pathways.
The compound's mechanism of action is not fully elucidated; however, its structure suggests it may interact with various biological targets, including enzymes and receptors involved in signaling pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in specific cancer cell lines, suggesting a role in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes associated with various diseases, including those involved in metabolic pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A study conducted by Pendergrass et al. investigated the effects of various compounds on bacterial secretion systems and found that derivatives similar to this compound showed significant inhibition of bacterial growth at concentrations above 50 μM .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines at varying concentrations, indicating potential for development as an anticancer agent .
Research Findings Summary
Recent research highlights the following findings regarding the biological activity of N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-een -3-carboxamide:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth at >50 μM |
| Cytotoxicity | Induced cell death in cancer cell lines |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Q & A
Advanced Research Question
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with heptane/ethanol gradients.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Absolute configuration : Assign via anomalous dispersion (Cu Kα radiation) and Flack parameter refinement .
What are common pitfalls in interpreting electron density maps for spirocycles?
Advanced Research Question
- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., methyl groups in piperidinone rings).
- False symmetry : Avoid over-interpreting pseudo-merohedral twinning by validating with Rint and CC1/2 values .
- Hydrogen bonding artifacts : Differentiate true intermolecular interactions (e.g., N–H···O) from van der Waals contacts using distance-angle criteria .
How can researchers validate synthetic analogs for biological screening?
Advanced Research Question
- Purity criteria : ≥95% purity (HPLC, UV/ELSD detection) with residual solvent levels per ICH guidelines.
- ADME profiling : Assess logP (e.g., 2.5–4.0), aqueous solubility (≥50 μM), and CYP450 inhibition to prioritize candidates .
- In vitro assays : Use target-specific assays (e.g., kinase inhibition) with IC50 determination via nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
